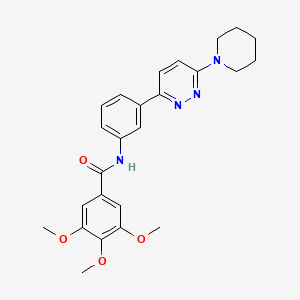

3,4,5-trimethoxy-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzamide

Overview

Description

This compound, also known as Troxipide , is a micro yellow-green clear liquid . It has a molecular formula of C25H28N4O4 and a molecular weight of 448.523.

Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core with three methoxy groups at positions 3, 4, and 5, a piperidin-1-yl group at position 6, and a pyridazin-3-yl group at position 3 .Physical And Chemical Properties Analysis

This compound is a micro yellow-green clear liquid with a density of 1.18g/cm3 . It has a melting point of 179-182ºC .Scientific Research Applications

Chemical Properties

This compound, also known as Troxipide , is a micro-yellow-green clear liquid with a density of 1.18g/cm³ and a melting point of 179-182ºC . It has a molecular formula of C15H22N2O4 and a molecular weight of 294.34600 .

Production Method

The compound is produced by condensing 3,4,5-trimethoxybenzoic acid or its ester with 3-amino pyridine, followed by medium pressure catalytic hydrogenation .

Pharmacological Effects

Troxipide is a new type of defense factor-enhancing gastric inflammation and gastric ulcer treatment. It has inhibitory effects on various experimental ulcers, therapeutic and preventive effects on experimental gastritis, preventive effects on acute gastric mucosal lesions, and can enhance gastric mucosal blood flow and promote tissue repair . Its mechanism of action is different from that of H2 receptor antagonists. It does not affect gastric acid secretion, but enhances the defense factors of the gastric mucosa and promotes the repair of gastric ulcer sites .

Pharmacokinetics

After oral administration of 0.1g of Troxipide, absorption and distribution are rapid, and the elimination half-life is relatively long . The compound is mainly distributed in the small intestine, followed by the liver, kidneys, lungs, spleen, etc . The relative bioavailability of its original drug aqueous solution is 99.6%±7.3% . According to literature reports, healthy adults orally take 0.1g of Troxipide, the excretion amount in urine in 24h is 61% of the administered dose, and the excretion amount in urine in 48h is 87% of the administered dose, more than 98% of the excreted amount in urine is in the original form of the drug .

Potential Applications in Drug Synthesis

3,4,5-Trimethoxybenzaldehyde, which shares a similar structure with our compound of interest, can be used as an intermediate in the synthesis of some pharmaceutical drugs including trimethoprim, cintriamide, roletamide, trimethoquinol (aka tretoquinol), and trimazosin as well as some psychedelic phenethylamines .

Potential Implications in Various Fields

Mechanism of Action

Pharmacokinetics

ADME Properties::- Excretion : Approximately 87% of the administered dose is excreted in the urine within 48 hours, with over 98% of the excreted substance being the parent compound .

Action Environment

Environmental factors, such as pH, food intake, and gut microbiota, may influence the compound’s efficacy and stability.

properties

IUPAC Name |

3,4,5-trimethoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O4/c1-31-21-15-18(16-22(32-2)24(21)33-3)25(30)26-19-9-7-8-17(14-19)20-10-11-23(28-27-20)29-12-5-4-6-13-29/h7-11,14-16H,4-6,12-13H2,1-3H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOKHPJOTHZLBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-trimethoxy-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-nitrothiazol-2-yl)propanamide](/img/structure/B3299970.png)

![N-(2-morpholino-2-(p-tolyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3299972.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3299975.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methoxybenzenesulfonamide](/img/structure/B3299982.png)

![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B3299998.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3300001.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B3300015.png)

![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B3300017.png)

![2-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B3300020.png)

![4-methyl-3-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B3300021.png)

![4-bromo-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B3300026.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide](/img/structure/B3300030.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide](/img/structure/B3300034.png)